molecular formula C17H25NO6 B2502481 (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid CAS No. 1076197-01-7

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

Cat. No.: B2502481
CAS No.: 1076197-01-7
M. Wt: 339.388
InChI Key: UGEBZNZKJMHIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a 3,4-dimethoxybenzyl group attached to the propionic acid backbone

Scientific Research Applications

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug intermediate.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzyl alcohol and Boc-protected amino acids.

    Protection of Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.

    Formation of Propionic Acid Backbone: The propionic acid backbone is introduced through a series of reactions, including alkylation and oxidation.

    Coupling Reaction: The 3,4-dimethoxybenzyl group is coupled to the propionic acid backbone using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yield reactions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: A precursor in the synthesis of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid.

    3,4-Dimethoxybenzoic acid: Another compound with similar structural features.

    Veratric acid: A related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)14(9-11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEBZNZKJMHIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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